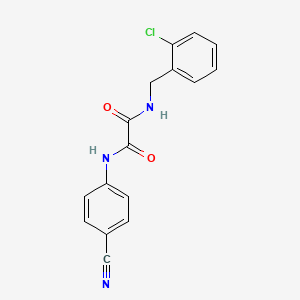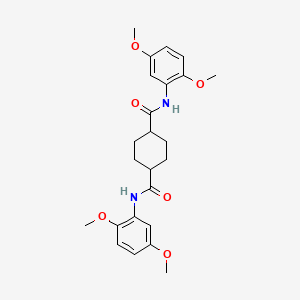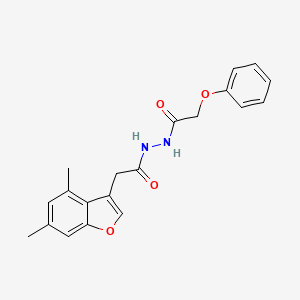
N-(2-chlorobenzyl)-N'-(4-cyanophenyl)ethanediamide
Vue d'ensemble
Description
N-(2-chlorobenzyl)-N'-(4-cyanophenyl)ethanediamide, commonly known as CB-1 antagonist, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a potent antagonist of the CB-1 receptor, which is primarily responsible for the psychoactive effects of THC, the primary psychoactive component in marijuana. CB-1 antagonists have been studied extensively for their potential therapeutic applications, including the treatment of obesity, metabolic disorders, and drug addiction.
Mécanisme D'action
N-(2-chlorobenzyl)-N'-(4-cyanophenyl)ethanediamide is a potent antagonist of the CB-1 receptor. CB-1 receptors are primarily located in the central nervous system and are involved in the regulation of appetite, metabolism, and drug reward. CB-1 antagonists bind to the CB-1 receptor and prevent the binding of endogenous cannabinoids, such as anandamide and 2-arachidonoylglycerol, as well as exogenous cannabinoids, such as THC.
Biochemical and Physiological Effects:
The primary biochemical and physiological effects of CB-1 antagonists, including N-(2-chlorobenzyl)-N'-(4-cyanophenyl)ethanediamide, are related to their effects on appetite, metabolism, and drug reward. CB-1 antagonists have been shown to reduce food intake and body weight in animal models and humans. In addition, CB-1 antagonists have been shown to improve insulin sensitivity and glucose metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(2-chlorobenzyl)-N'-(4-cyanophenyl)ethanediamide in lab experiments is its potency as a CB-1 antagonist. This allows for the precise manipulation of the CB-1 receptor and the study of its effects on various physiological processes.
One of the limitations of using N-(2-chlorobenzyl)-N'-(4-cyanophenyl)ethanediamide in lab experiments is its potential for off-target effects. CB-1 receptors are widely distributed throughout the central nervous system and are involved in various physiological processes. Therefore, the use of CB-1 antagonists may have unintended effects on other physiological processes.
Orientations Futures
There are several future directions for the study of N-(2-chlorobenzyl)-N'-(4-cyanophenyl)ethanediamide and other CB-1 antagonists. One area of research is the development of more selective CB-1 antagonists that have fewer off-target effects. Another area of research is the study of the long-term effects of CB-1 antagonists on appetite, metabolism, and drug reward. Finally, the potential therapeutic applications of CB-1 antagonists, including the treatment of obesity, metabolic disorders, and drug addiction, warrant further investigation.
Applications De Recherche Scientifique
CB-1 antagonists, including N-(2-chlorobenzyl)-N'-(4-cyanophenyl)ethanediamide, have been extensively studied for their potential therapeutic applications. One of the most promising applications is the treatment of obesity and metabolic disorders. CB-1 antagonists have been shown to reduce food intake and body weight in animal models and humans. In addition, CB-1 antagonists have been shown to improve insulin sensitivity and glucose metabolism.
Another potential application of CB-1 antagonists is the treatment of drug addiction. CB-1 receptors are involved in the rewarding effects of drugs of abuse, including cocaine, heroin, and marijuana. CB-1 antagonists have been shown to reduce drug-seeking behavior and prevent relapse in animal models and humans.
Propriétés
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N'-(4-cyanophenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O2/c17-14-4-2-1-3-12(14)10-19-15(21)16(22)20-13-7-5-11(9-18)6-8-13/h1-8H,10H2,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUZQVPFMMITJDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C(=O)NC2=CC=C(C=C2)C#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-chlorophenyl)methyl]-N'-(4-cyanophenyl)oxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-(1-adamantyl)acetamide](/img/structure/B4234336.png)

![1,1'-[2,5-dimethyl-1-(tetrahydro-2-furanylmethyl)-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B4234348.png)
![1-(4-methoxyphenyl)-3-[4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)-1-piperidinyl]-2,5-pyrrolidinedione](/img/structure/B4234357.png)
![[4-(1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)-2-iodo-6-methoxyphenoxy]acetonitrile](/img/structure/B4234360.png)
![N-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}-1-phenylmethanesulfonamide](/img/structure/B4234371.png)
![2-(2-methoxyphenyl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4234379.png)
![3-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxypropyl)propanamide](/img/structure/B4234394.png)


![5-bromo-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}-2-furamide](/img/structure/B4234417.png)

